1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoro-ethanone
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Description
The compound “1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone” is a complex organic molecule. It contains a 1,6-naphthyridine core, which is a nitrogen-containing heterocyclic compound . This core is substituted with an ethoxy group at the 10-position and a methyl group at the 8-position. The 1-position of the naphthyridine ring is further substituted with a 2,2,2-trifluoroethanone group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler precursors. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,6-naphthyridine ring system, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . The presence of the ethoxy, methyl, and trifluoroethanone substituents would further influence the overall structure and properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the naphthyridine ring and the various substituents. The ethoxy and methyl groups might be susceptible to reactions involving nucleophilic substitution or elimination, while the trifluoroethanone group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthyridine ring and the various substituents would likely result in a compound with significant aromatic character. The trifluoroethanone group might increase the compound’s polarity, potentially affecting its solubility in various solvents .Future Directions
Properties
IUPAC Name |
1-(10-ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-3-24-15-11-8-10(2)4-5-13(11)21-14-6-7-22(9-12(14)15)16(23)17(18,19)20/h4-5,8H,3,6-7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTJTYHLNGHFPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2CN(CCC2=NC3=C1C=C(C=C3)C)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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